molecular formula C19H13BrF3N3O2S B2934764 Ethyl 5-[(4-bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate CAS No. 338957-36-1

Ethyl 5-[(4-bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate

Cat. No.: B2934764
CAS No.: 338957-36-1
M. Wt: 484.29
InChI Key: DKPJTJWBXOGZMO-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate is a triazine derivative featuring a 4-bromophenylsulfanyl group at position 5 and a 3-(trifluoromethyl)phenyl substituent at position 3 of the triazine core. The ethyl carboxylate moiety at position 6 adds ester functionality, enhancing solubility and modulating reactivity.

Properties

IUPAC Name

ethyl 5-(4-bromophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrF3N3O2S/c1-2-28-18(27)15-17(29-14-8-6-13(20)7-9-14)24-16(26-25-15)11-4-3-5-12(10-11)19(21,22)23/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPJTJWBXOGZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 5-[(4-bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate is a complex organic compound belonging to the triazine family. Its unique structure incorporates a trifluoromethyl group and a bromophenyl moiety, which contribute to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16_{16}H13_{13}BrF3_3N3_{3}O2_{2}S
  • Molecular Weight : 426.26 g/mol
  • CAS Number : 338957-36-1

Biological Activity Overview

This compound has been investigated for several biological activities:

1. Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL
Bacillus subtilis4 μg/mL
Candida albicans32 μg/mL

The compound's effectiveness against Gram-positive bacteria is notable, with MIC values significantly lower than those of standard antibiotics like penicillin and tetracycline .

2. Anticancer Activity

Research has shown that this compound possesses anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

3. Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. It shows promise in inhibiting enzymes involved in critical metabolic pathways:

  • DNA polymerase : Inhibition leads to reduced DNA synthesis in cancer cells.
  • Cholinesterase : Potential application in treating neurodegenerative diseases by enhancing cholinergic transmission.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Efficacy : A study reported that the compound exhibited potent antibacterial activity against drug-resistant strains of Staphylococcus aureus, highlighting its potential as a new therapeutic agent .
  • Cancer Cell Line Studies : In a series of assays on HeLa cells, the compound was found to induce apoptosis at concentrations as low as 10 μM, suggesting a high efficacy in targeting cancer cells while sparing normal cells .
  • Enzyme Inhibition Research : Research demonstrated that the compound effectively inhibited DNA polymerase with an IC50 value of 15 μM, indicating its potential utility in cancer therapy .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number R3 (Triazine) R5 (Triazine) Molecular Formula Molecular Weight (g/mol) Source
Ethyl 5-[(4-bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate Not provided 3-(Trifluoromethyl)phenyl 4-Bromophenylsulfanyl C19H13BrF3N3O2S 484 (calculated)
Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate 338965-81-4 4-Methylphenyl 3-(Trifluoromethyl)phenylsulfanyl C20H16F3N3O2S 419.42
Ethyl 5-[(4-bromophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate 338957-11-2 Phenyl 4-Bromophenylsulfanyl C19H14BrN3O2S 452.30
Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate Not provided 3-(Trifluoromethyl)phenyl 2-Chlorophenylsulfanyl C19H13ClF3N3O2S 478.85 (reported)
Ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate Not provided 4-Methylphenyl Phenoxy C19H17N3O3 335.36

Key Observations

Substituent Effects on Molecular Weight and Lipophilicity

  • The target compound (MW ~484) is heavier than analogs due to the combined presence of bromine (Br) and trifluoromethyl (CF3) groups.
  • Ethyl 3-(4-methylphenyl)-5-phenoxy-... (MW 335.36, ) demonstrates reduced molecular weight due to the absence of halogens and sulfur, favoring hydrophilicity .

Electronic and Steric Influences

  • Trifluoromethyl vs. Methyl/Phenyl at R3 : The CF3 group in the target compound (vs. 4-methylphenyl in ) introduces strong electron-withdrawing effects, stabilizing the triazine core and influencing π-π stacking in molecular interactions .
  • 4-Bromophenylsulfanyl vs. 2-Chlorophenylsulfanyl at R5 : Bromine’s larger atomic radius and lower electronegativity (vs. chlorine) may enhance halogen bonding in the target compound, while the para-substitution (vs. ortho in ) reduces steric hindrance .

Functional Group Replacements

  • Sulfanyl vs. Phenoxy at R5: Sulfur’s polarizability in the target compound (vs. oxygen in ) may improve binding to metal ions or cysteine residues in enzymes. Conversely, phenoxy analogs () exhibit higher polarity and reduced steric bulk .

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